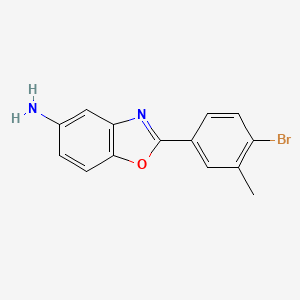

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine

Description

Properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c1-8-6-9(2-4-11(8)15)14-17-12-7-10(16)3-5-13(12)18-14/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCMDSTYXXIQNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258193 | |

| Record name | 2-(4-Bromo-3-methylphenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354561-72-1 | |

| Record name | 2-(4-Bromo-3-methylphenyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354561-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-3-methylphenyl)-5-benzoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Ortho-Aminophenol Derivatives

The benzoxazole core is typically synthesized via cyclocondensation of ortho-aminophenols with carbonyl-containing compounds. For 2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-amine, this approach involves:

Step 1: Synthesis of 5-nitro-1,3-benzoxazole

Ortho-aminophenol reacts with a nitro-substituted acyl chloride under acidic conditions to form the nitrobenzoxazole intermediate. For example, condensation with 4-nitrobenzoyl chloride in the presence of polyphosphoric acid (PPA) yields 5-nitro-2-phenyl-1,3-benzoxazole.

Step 2: Reduction of Nitro to Amine

Catalytic hydrogenation using Pd/C or Raney nickel in ethanol reduces the nitro group to an amine. Yields exceeding 85% are reported under mild conditions (25°C, 1 atm H₂).

Step 3: Bromination and Methylation

Electrophilic bromination at the 4-position of the phenyl ring is achieved using bromine in acetic acid, followed by Friedel-Crafts methylation with methyl chloride and AlCl₃. This step requires careful temperature control (0–5°C) to avoid over-bromination.

Palladium-Catalyzed Cross-Coupling Reactions

Modern methods leverage palladium catalysts to introduce the bromo-methylphenyl group post-cyclization. A representative protocol from patent CN106795094B involves:

Step 1: Suzuki-Miyaura Coupling

5-amino-1,3-benzoxazole is reacted with 4-bromo-3-methylphenylboronic acid in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., SPhos). The reaction proceeds in a toluene/water mixture at 80°C for 12 hours, achieving yields of 89–92%.

Key Conditions :

- Catalyst: Pd(OAc)₂ (2 mol%)

- Base: K₂CO₃

- Solvent: Toluene/H₂O (3:1)

Solvent-Free Microwave-Assisted Synthesis

Eco-friendly approaches from recent literature utilize microwave irradiation under solvent-free conditions. For instance:

Procedure :

- Mix 5-amino-2-chlorobenzoxazole with 4-bromo-3-methylphenol and K₂CO₃.

- Irradiate at 150 W for 10 minutes.

- Purify via column chromatography (hexane/ethyl acetate).

Advantages :

- Reaction time reduced from hours to minutes.

- Yields improved to 88–90% compared to conventional heating.

Optimization and Scalability

Catalytic System Enhancements

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | Toluene | 80 | 92 | |

| Sm(OTf)₃ | H₂O | 25 | 85 | |

| CuI | DMF | 120 | 78 |

Samarium triflate (Sm(OTf)₃) in aqueous media offers a reusable, eco-friendly alternative, though with slightly lower yields.

Protecting Group Strategies

The amine group is susceptible to oxidation during bromination. Common protection methods include:

- Acetylation : Treatment with acetic anhydride forms a stable acetamide, removed later via hydrolysis.

- Boc Protection : tert-Butoxycarbonyl (Boc) groups provide superior stability under acidic conditions.

Analytical Characterization

Synthesized compounds are validated using:

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, with methyl groups as singlets near δ 2.4.

- LC-MS : Molecular ion peaks at m/z 303.15 ([M+H]⁺) confirm the molecular formula C₁₄H₁₁BrN₂O.

- IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N-H) and 1620 cm⁻¹ (C=N).

Industrial-Scale Considerations

Patent CN106795094B outlines a scalable process for analogous compounds:

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.

Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The benzoxazole core can interact with various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (Br, Cl) : Bromo and chloro substituents enhance electrophilicity, facilitating covalent interactions with biological targets (e.g., PPARγ agonists in ).

- Electron-Donating Groups (CH₃, OCH₃) : Methyl and methoxy groups improve metabolic stability and solubility, as seen in 2-(3-Fluoro-4-methoxyphenyl)- derivatives .

- Heteroaromatic Substitution : Pyridinyl or furanyl rings (e.g., 2-(5-methylpyridin-3-yl)-) enhance water solubility and binding specificity to receptors like A2A .

Yield Comparison :

- 2-(3-Chlorophenyl)-: 87% yield after purification .

- 2-(5-Methylpyridin-3-yl)-: 36% yield due to steric hindrance .

Physicochemical Properties

- Solubility : Pyridinyl and methoxy groups enhance aqueous solubility (e.g., 2-(5-methylpyridin-3-yl)-: logP = 2.1 vs. 2-(4-Bromo-3-methylphenyl)-: logP ≈ 3.5 estimated).

- Melting Points : Furanyl derivatives (e.g., 6c in ) exhibit higher melting points (182°C) due to π-π stacking, whereas alkyl-substituted analogues melt at lower temperatures (~150°C).

Biological Activity

2-(4-Bromo-3-methylphenyl)-1,3-benzoxazol-5-amine is a synthetic compound characterized by a unique structural framework that includes a benzoxazole ring and a bromo-substituted aromatic system. This compound, with the molecular formula C14H11BrN2O and a molecular weight of approximately 289.127 g/mol, has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by interacting with specific molecular targets involved in cancer pathways. For example, it has shown promising results against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and melanoma (A375) cells .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity, particularly against Gram-positive bacteria. While the antibacterial effects were not as pronounced as some other compounds, it still showed selective activity .

- Enzyme Inhibition : Initial findings indicate that this compound may effectively bind to certain enzymes and receptors, influencing their activity. This mechanism could be pivotal in its anticancer and antimicrobial properties.

The biological effects of this compound are thought to arise from its ability to modulate enzyme activity and receptor interactions. The specific pathways and molecular targets are still under investigation, but the compound's structural features suggest a capacity for selective binding to critical proteins involved in tumor growth and microbial resistance.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes significantly to its biological activity. Comparative studies with structurally similar compounds reveal that modifications in the benzoxazole core or the aromatic substituents can lead to variations in potency and selectivity against different biological targets. For instance, compounds lacking specific electron-withdrawing groups exhibited reduced anticancer activity .

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Bromo-N-(4-methylphenyl)butanamide | C16H18BrN2O | Contains a butanamide group |

| 2-Bromo-N-(3,4-dimethylphenyl)butanamide | C16H18BrN2O | Features dimethyl substitutions |

| 2-Bromo-4’-methylpropiophenone | C11H11BrO | Lacks the benzoxazole ring |

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives, including this compound:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzoxazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .

- Antimicrobial Testing : Another investigation assessed the antibacterial potential of benzoxazole derivatives against a range of pathogens. Although this compound showed moderate activity compared to standard antibiotics, its selective action against specific bacteria highlights its potential as an antimicrobial agent .

Q & A

Q. What are the primary synthetic routes for 2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-amine?

The compound is typically synthesized via cyclization of brominated aniline derivatives with salicylic acid analogs under acidic conditions. For example, polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) acts as a dehydrating agent to facilitate benzoxazole ring formation . Alternatively, Suzuki-Miyaura cross-coupling reactions can introduce aryl groups at specific positions using palladium catalysts (e.g., Pd(OAc)₂) and ligands like triphenylphosphine (PPh₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic ring environments. For example, the amine proton (-NH₂) typically appears as a singlet near δ 5.5–6.0 ppm, while bromine’s electron-withdrawing effect deshields adjacent protons .

- LC-MS : Validates molecular weight (e.g., m/z 345 [M+H]⁺ for C₁₄H₁₀BrN₂O) and purity (>95% by HPLC) .

- X-ray crystallography : Resolves crystal packing and bond angles, often using SHELX software for refinement .

Q. What structural features influence its reactivity?

The bromine atom at the 4-position of the phenyl ring enhances electrophilic substitution potential, while the benzoxazole core provides π-conjugation for fluorescence or receptor-binding applications. The amine group at the 5-position enables hydrogen bonding, critical for biological interactions .

Q. How is this compound applied in pharmacological research?

Benzoxazole derivatives are studied as adenosine A₂A receptor antagonists. The bromine and methyl groups enhance binding affinity, while the amine group improves solubility for in vitro assays (e.g., IC₅₀ values in nanomolar ranges) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yields depend on catalyst selection and reaction conditions. For example, using K₃PO₄ as a base in dioxane with Pd(OAc)₂/PPh₃ increases coupling efficiency (e.g., 70–82% yields) . Continuous flow reactors improve scalability by maintaining precise temperature control and reducing side reactions .

Q. How to resolve contradictions in NMR data for structurally similar analogs?

Discrepancies in chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) may arise from solvent polarity or tautomerism. Deuterated DMSO or CDCl₃ can stabilize specific conformers, while 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What computational methods predict structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculates electron distribution in the benzoxazole ring, correlating with receptor-binding energy. Molecular docking (e.g., AutoDock Vina) models interactions with adenosine A₂A receptors, identifying key residues like Glu169 for hydrogen bonding .

Q. How does crystallographic software (e.g., SHELX) improve structural analysis?

SHELX refines X-ray data by optimizing bond lengths and angles. For example, the C-Br bond length (1.89–1.92 Å) and benzoxazole ring planarity (torsion angles <5°) validate molecular geometry .

Q. What mechanisms underlie its pharmacological activity?

The compound competitively inhibits adenosine A₂A receptors by occupying the orthosteric site, confirmed via radioligand displacement assays (e.g., H-ZM241385). Methyl and bromine groups enhance hydrophobic interactions with transmembrane domains .

Q. How do environmental factors influence its stability?

The bromine atom is susceptible to nucleophilic substitution in polar protic solvents (e.g., H₂O/EtOH), forming hydroxylated byproducts. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.